molecular formula C26H34N4O2 B2750976 N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922111-58-8

N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2750976
M. Wt: 434.584
InChI Key: TXWPNWIGCKTEOK-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Research on compounds structurally similar to N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, such as certain cannabinoid receptor antagonists, provides insights into their molecular interactions and pharmacological potential. For example, studies have detailed the molecular interaction mechanisms of specific antagonists with cannabinoid receptors, highlighting their steric and electrostatic binding interactions and potential for antagonist activity based on conformational analysis (Shim et al., 2002).

Chemical Synthesis and Material Applications

Further research focuses on the chemical synthesis of related compounds, exploring their applications in materials science. For instance, the targeted synthesis of cadmium(II) Schiff base complexes and their role in corrosion inhibition on mild steel has been studied, revealing the potential of such compounds in corrosion engineering and materials protection (Das et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Another area of research involves the synthesis and evaluation of compounds for enzyme inhibition, with potential therapeutic applications. Studies have synthesized and assessed the structure-activity relationships of acetylcholinesterase inhibitors, identifying potent inhibitors with selective affinity and potential for treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

Coordination Chemistry and Ligand Design

Research also extends to coordination chemistry, where the design and synthesis of Schiff-base ligands for exploring copper(II) coordination chemistry have been conducted. Such studies aim to understand the influence of ligand structure on the coordination chemistry, nuclearity, and magnetic properties of metal complexes, with potential implications for catalysis and material science (Majumder et al., 2016).

Neuropharmacology and Drug Development

Finally, research into neuropharmacological applications has identified compounds with significant activity in models relevant to conditions like migraine, demonstrating the potential of certain piperidine derivatives in developing new therapeutic agents (Wu et al., 2003).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-7-9-22(19(2)15-18)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-8-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWPNWIGCKTEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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